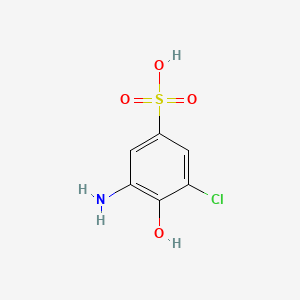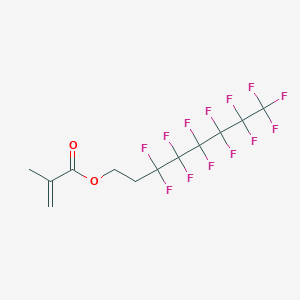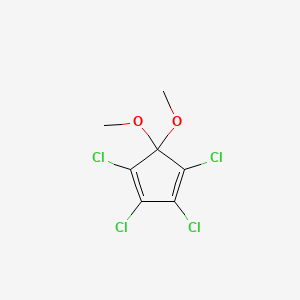
2-Fluoropropane
Overview
Description
2-Fluoropropane is a useful research compound. Its molecular formula is C3H7F and its molecular weight is 62.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Battery Technology
1-Fluoropropane-2-one, a derivative of 2-Fluoropropane, has been studied for its potential application as an SEI-forming additive in lithium-ion batteries. The research focuses on its performance in propylene carbonate-based electrolytes on graphite electrodes, particularly in enhancing first cycle efficiency, high rate performance, and long-term cycling stability. It has shown promising results in improving the overall efficiency and stability of lithium-ion batteries (Krämer et al., 2012). The mechanism of this SEI-forming additive was further investigated to understand its interaction and benefits in lithium-ion batteries (Krämer et al., 2012).
Biomedical Imaging and Tracers
This compound derivatives like 2-[(18)F]Fluoroethanol and 3-[(18)F]fluoropropanol have been studied for their application in positron emission tomography (PET) imaging. These compounds are part of the structure of many radiotracers and their biodistribution in mice has been studied to understand their potential in medical imaging and the synthesis of related tracers (Pan et al., 2013).
In Chemical Synthesis and Fluorination Reactions
Research has been conducted on the synthesis of fluoropropanes and their derivatives, indicating their potential use in various chemical synthesis and fluorination reactions. The studies encompass a wide range of synthesis techniques and analyze the properties and yields of the resultant compounds, providing insights into their possible applications in different chemical processes (D’hooghe & Kimpe, 2006), (Posakony & Tewson, 2002).
Biocatalytic Synthesis
A study demonstrated the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli, expressing the potential of this compound derivatives in expanding the molecular space for discovery by combining synthetic with natural compounds. This approach signifies the importance of this compound derivatives in the development of new biosynthetic strategies (Liu et al., 2022).
Mechanism of Action
is a chemical compound with the molecular formula C3H7F . It is also known as Isopropyl fluoride . The compound has an average mass of 62.086 Da and a monoisotopic mass of 62.053177 Da .
In terms of its reactivity, one example of a reaction involving a similar compound, 2-fluorobutane, has been studied. In this reaction, 2-fluorobutane reacts with alcoholic KOH. An elimination of HF takes place and a more substituted alkene should have formed (Zaitsev product). The mechanism is thought to be E2 since a strong base is used .
Safety and Hazards
Properties
IUPAC Name |
2-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZBCYBKGCOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073902 | |
| Record name | Propane, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-26-8 | |
| Record name | 2-Fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















